molecular formula C18H20O B11958640 3,3-Dimethyl-1,1-diphenylbutan-2-one CAS No. 58343-20-7

3,3-Dimethyl-1,1-diphenylbutan-2-one

Katalognummer: B11958640
CAS-Nummer: 58343-20-7
Molekulargewicht: 252.3 g/mol
InChI-Schlüssel: HSIQEWKXIJALRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-1,1-diphenylbutan-2-one is an organic compound with the molecular formula C18H20O It is a ketone characterized by the presence of two phenyl groups and a dimethyl group attached to a butanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,1-diphenylbutan-2-one typically involves the reaction of benzene with 3,3-dimethylbutan-2-one under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

C6H6+C6H5COC(CH3)2CH3AlCl3C6H5COC(CH3)2C6H5\text{C}_6\text{H}_6 + \text{C}_6\text{H}_5\text{COC(CH}_3\text{)}_2\text{CH}_3 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COC(CH}_3\text{)}_2\text{C}_6\text{H}_5 C6​H6​+C6​H5​COC(CH3​)2​CH3​AlCl3​​C6​H5​COC(CH3​)2​C6​H5​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-1,1-diphenylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving halogens (e.g., bromine) and catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 3,3-dimethyl-1,1-diphenylbutanol.

    Substitution: Formation of halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-1,1-diphenylbutan-2-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-1,1-diphenylbutan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and alteration of cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3-Dimethyl-1-phenylbutan-2-one: Similar structure but with only one phenyl group.

    3,3-Dimethylbutan-2-one: Lacks the phenyl groups, making it less complex.

    1,1-Diphenylbutan-2-one: Similar but without the dimethyl group.

Uniqueness

3,3-Dimethyl-1,1-diphenylbutan-2-one is unique due to the presence of both dimethyl and diphenyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

58343-20-7

Molekularformel

C18H20O

Molekulargewicht

252.3 g/mol

IUPAC-Name

3,3-dimethyl-1,1-diphenylbutan-2-one

InChI

InChI=1S/C18H20O/c1-18(2,3)17(19)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16H,1-3H3

InChI-Schlüssel

HSIQEWKXIJALRF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.